molecular formula C15H18BrN3O6S2 B1247502 Psammaplin F

Psammaplin F

Cat. No.: B1247502
M. Wt: 480.4 g/mol
InChI Key: RANXASMHOHQHDA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psammaplin F is a bromotyrosine-derived natural product isolated from marine sponges of the order Verongida . As a member of the psammaplin family, it is part of a chemically diverse group of compounds known for a broad spectrum of bioactivity . Marine natural products like this compound are valuable resources in drug discovery due to their unique and complex structures . Researchers are exploring these compounds for their potential applications in various fields. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18BrN3O6S2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-oxoacetic acid

InChI

InChI=1S/C15H18BrN3O6S2/c16-10-7-9(1-2-12(10)20)8-11(19-25)13(21)17-3-5-26-27-6-4-18-14(22)15(23)24/h1-2,7,20,25H,3-6,8H2,(H,17,21)(H,18,22)(H,23,24)/b19-11+

InChI Key

RANXASMHOHQHDA-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)C(=O)O)Br)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=O)O)Br)O

Synonyms

psammaplin F

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Research

Discovery and Identification of Producer Marine Organisms

Psammaplin F was first reported in 1997 as an isolate from an undescribed species of the marine sponge genus Aplysinella. nih.govmdpi.com Subsequently, it was more formally characterized in 2003 after being isolated from the sponge Pseudoceratina purpurea. mdpi.comsigmaaldrich.cnnih.gov Research has since identified its presence in several other sponge species, confirming its status as a recurring marine metabolite.

The primary natural sources of this compound are marine sponges, particularly those belonging to the order Verongiida. nih.govgriffith.edu.au However, it has also been found in sponges outside of this order. The key species identified as producers of this compound are detailed below.

Producer OrganismSponge FamilyOrderYear of ReportReference
Pseudoceratina purpureaPseudoceratinidaeVerongiida2003 mdpi.comsigmaaldrich.cnnih.gov
Aplysinella sp.AplysinellidaeVerongiida1997 nih.govmdpi.com
Hyattella sp.SpongiidaeDictyoceratida2010 nih.govmdpi.comresearchgate.net
Pseudoceratina sp.PseudoceratinidaeVerongiida2011 nih.gov

Table 1: Marine sponge species identified as natural sources of this compound.

The production of bromotyrosine derivatives like this compound in sponges is believed to serve as a chemical defense mechanism against predators. carsten-thoms.net For instance, in the sponge Aplysinella rhax, a related compound, psammaplin A sulfate, is rapidly converted to the more biologically active psammaplin A upon tissue damage, suggesting an activated defense strategy. carsten-thoms.net

While sponges are the organisms from which this compound is isolated, there is strong evidence to suggest that the true biosynthetic producers may be symbiotic microorganisms residing within the sponge tissue. aacrjournals.org Brominated aromatic amino acid derivatives are common metabolites in marine bacteria, and the isolation of psammaplins from diverse sponge hosts points towards a microbial origin rather than a species-specific sponge biosynthetic pathway. aacrjournals.org The biosynthesis of the psammaplin scaffold is proposed to originate from brominated tyrosine derivatives, which undergo a series of enzymatic transformations to form the characteristic structural moieties of the compound family. mdpi.com

Sponge Species (e.g., Pseudoceratina purpurea, Hyattella sp.) as Biosynthetic Sources

Laboratory-Scale and Preparative Isolation Techniques

The acquisition of this compound for research purposes relies on its extraction from sponge biomass followed by multi-step purification. The limited availability of the compound from natural sources presents a significant challenge, necessitating efficient and scalable isolation protocols. nih.govmdpi.com Large-scale isolation campaigns have been undertaken to obtain sufficient quantities (over 200 mg) of this compound from sponges like Hyattella sp. to serve as a scaffold for the semi-synthesis of compound libraries. griffith.edu.auresearchgate.net

The initial step in isolating this compound involves the extraction of the collected and often frozen sponge material with organic solvents. A common method begins with the maceration and extraction of the sponge tissue using methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). researchgate.netbiorxiv.org

This crude extract is then typically subjected to a solvent partitioning process, such as the modified Kupchan method. biorxiv.org In this step, the extract is partitioned between an aqueous and an organic phase (e.g., water and dichloromethane). The fraction containing the target compounds, usually the organic layer, is collected and concentrated for further purification. biorxiv.org

Following initial extraction and partitioning, a series of chromatographic techniques are required to isolate this compound from the complex mixture of metabolites. nih.gov

A general purification workflow is as follows:

Solid-Phase Extraction (SPE): The concentrated organic extract is often first fractionated using reversed-phase SPE. This step separates compounds based on their polarity, enriching the fraction that contains this compound and removing many other constituents. biorxiv.org

High-Performance Liquid Chromatography (HPLC): The final purification is almost invariably achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netbiorxiv.org This technique provides the high resolution necessary to separate this compound from its closely related structural analogs.

TechniquePhaseTypical SolventsPurposeReference
Solvent PartitioningLiquid-liquidDichloromethane/WaterInitial separation of compounds based on polarity. biorxiv.org
Solid-Phase Extraction (SPE)Reversed-Phase (e.g., C18)Methanol/Water gradientFractionation of the crude extract to enrich for target compounds. biorxiv.org
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradient, often with TFAFinal purification to yield research-grade this compound. researchgate.netbiorxiv.org

Table 2: Summary of common laboratory isolation and purification techniques for this compound.

Chemical Synthesis and Derivatization Strategies in Psammaplin F Research

Total Synthesis Approaches for Psammaplin F

The complete chemical synthesis of this compound presents several challenges, primarily the construction of the unsymmetrical disulfide bond and the oximic amide functionality.

The first total synthesis of this compound was reported with a convergent strategy. mdpi.comnih.gov The retrosynthetic analysis envisioned disconnecting the molecule at the unsymmetrical disulfide bond, leading to two key thiol-containing fragments: an oximic amide and an oxalamic amide. mdpi.comnih.gov This approach allows for the independent synthesis of the two halves of the molecule, which are then coupled in a later step. mdpi.com

The synthetic pathway commenced with commercially available 3-bromo-4-hydroxybenzaldehyde (B1265673) and hydantoin. mdpi.comnih.gov A Claisen-Schmidt reaction between these starting materials yielded a benzalhydantoin intermediate. mdpi.com Subsequent hydrolysis and oximation of this intermediate produced the corresponding oximic acid. mdpi.comnih.gov This acid was then coupled with cystamine (B1669676) dihydrochloride, followed by reduction with Cleland's reagent, to furnish the oximic amide thiol fragment. mdpi.comsemanticscholar.org

The second key fragment, the oxalamic amide, was also synthesized from cystamine dihydrochloride. nih.gov This involved a Schotten-Baumann-like reaction to form a bisamide, followed by reduction to yield an oxalamic acetate (B1210297). nih.gov This acetate was then reacted with aldrithiol to generate the desired oxalamic amide thiol. nih.gov

The formation of the unsymmetrical disulfide bond is a pivotal step in the total synthesis of this compound. Traditional methods for disulfide bond formation often lead to a mixture of symmetrical and unsymmetrical products, complicating purification. researchgate.net The synthesis of this compound utilized a thiol-disulfide exchange reaction, which allows for the controlled formation of the unsymmetrical linkage. nih.govresearchgate.net This highlights the importance of developing selective methods for constructing such bonds in complex natural product synthesis. researchgate.net Other innovative approaches for unsymmetrical disulfide bond formation include electrochemical methods and microwave-assisted synthesis. researchgate.net

Oximation, the reaction of a carbonyl compound with hydroxylamine (B1172632) to form an oxime, is another crucial transformation. mdpi.comnih.gov In the synthesis of this compound, this reaction was used to install the characteristic oxime functionality. mdpi.comnih.gov The geometry of the oxime is a significant feature of the psammaplin family of compounds. arsmeso44.fr

Key Synthetic Transformations (e.g., Unsymmetrical Disulfide Bond Formation, Oximation Reactions)

Semisynthesis and Development of this compound Analogues

Semisynthesis, starting from the natural product, offers a more direct route to structural diversification and has been employed to generate a library of this compound analogues. griffith.edu.auresearchgate.net This approach allows for the targeted modification of specific functional groups to probe their importance for biological activity.

The primary goal in designing this compound analogues is to explore the structure-activity relationships (SAR) and potentially improve the compound's therapeutic properties. Key areas of the molecule targeted for modification include the terminal amine and the secondary alcohol. griffith.edu.au By introducing different functional groups at these positions, researchers can investigate how these changes affect the molecule's interaction with its biological targets. nih.govnih.gov For instance, the instability of the oxime moiety has prompted the design of analogues that lack this group. researchgate.net

A series of this compound analogues, including urea (B33335) and amide derivatives, have been synthesized to investigate their biological profiles. griffith.edu.aunih.gov

Urea Analogues: These were prepared by reacting the terminal amine of this compound with various isocyanates. griffith.edu.au This reaction preferentially occurs at the more nucleophilic amine over the secondary alcohol, leading to the formation of urea derivatives in low to moderate yields (8–59%). griffith.edu.au

Amide Analogues: Amide derivatives were synthesized through the acylation of this compound with reagents like pivaloyl chloride. griffith.edu.au This reaction also targets the terminal amine, affording the corresponding amides, albeit in low yields. griffith.edu.au

The synthesis of these analogues has provided valuable insights into the SAR of the psammaplin class of compounds, demonstrating that modifications at the terminal amine are well-tolerated and can lead to compounds with interesting biological activities. griffith.edu.aunih.gov

Interactive Data Table: Synthetic Analogues of this compound

Analogue Type Reagents Reaction Conditions Yield Range Reference
Urea AnaloguesVarious isocyanates, PyridineRoom temperature, 16 hours8–59% griffith.edu.au
Amide AnaloguesPivaloyl chloride, Pyridine0 °C6% griffith.edu.au

Generation of Compound Libraries for Structure-Activity Relationship Studies

The exploration of the biological activities of psammaplins has necessitated the generation of compound libraries to systematically investigate structure-activity relationships (SAR). While much of the research has centered on the symmetrical Psammaplin A, strategies for library generation are applicable to the broader class, including the unsymmetrical this compound. The natural product scaffold itself is often used as a starting point for semi-synthesis, an approach that leverages the inherent chemical diversity of the molecule and bypasses the complexities of de novo synthesis. griffith.edu.au

A notable example involves the use of psammaplysin F, a closely related spirooxepinisoxazoline alkaloid, as a scaffold for generating a unique screening library. griffith.edu.au In this work, psammaplysin F was isolated in significant quantities from a marine sponge of the Hyattella genus. griffith.edu.au This natural product scaffold was then subjected to parallel solution-phase semi-synthesis to create a series of analogues. By reacting the parent compound with various isocyanates, a library of urea analogs was generated. griffith.edu.au Additionally, acylation was used to produce amide analogs. griffith.edu.au This method allows for the introduction of diverse substituents at specific positions, enabling a detailed probing of how different chemical functionalities impact biological activity. griffith.edu.au

For the broader psammaplin class, combinatorial chemistry utilizing a disulfide exchange strategy has been employed to create libraries of both homodimeric and heterodimeric analogues. nih.gov Other synthetic efforts have focused on systematically modifying key structural motifs identified as crucial for bioactivity. These include alterations to:

The substituents on the aromatic ring. mdpi.com

The oxime functionality. mdpi.com

The disulfide bond. mdpi.com

The length of the connecting alkyl chain. mdpi.comarsmeso44.fr

These libraries are then screened in various biological assays, such as those assessing inhibition of histone deacetylases (HDACs), to build a comprehensive SAR profile. mdpi.com For instance, studies on a library of Psammaplin A derivatives revealed that while the disulfide analogues were less potent than their reduced thiol forms, the presence of the oxime and a free thiol were critical for high potency against HDAC1. mdpi.com Such insights are invaluable for guiding the design of more potent and selective therapeutic agents based on the psammaplin framework.

Table 1: Example of a Psammaplysin F-Based Compound Library This interactive table summarizes the types of analogues generated from the Psammaplysin F scaffold for SAR studies.

Scaffold Modification Strategy Functional Group Introduced Resulting Analogues Reference
Psammaplysin F Parallel Solution-Phase Semi-synthesis (Urea Formation) Isocyanate derivatives Urea Analogues (Compounds 2-9) griffith.edu.au
Psammaplysin F Parallel Solution-Phase Semi-synthesis (Acylation) Pivaloyl chloride Amide Analogues (Compounds 10-11) griffith.edu.au

Molecular Mechanisms of Action and Biological Activities in Preclinical Research

Epigenetic Target Modulation

Psammaplin F's engagement with the epigenetic machinery is a key area of its preclinical investigation. The compound is recognized for its ability to influence histone acetylation, a critical process in the regulation of gene expression.

This compound has been identified as an inhibitor of histone deacetylase (HDAC) activity. hilarispublisher.comresearchgate.netnih.gov This classification stems from in vitro assays demonstrating its ability to interfere with the deacetylation of histone substrates. The inhibition of HDACs by this compound suggests that it can contribute to the accumulation of acetylated histones, a state generally associated with a more open chromatin structure and increased gene transcription.

Detailed studies on the isoform-specific inhibitory profile of this compound are limited. However, research on the closely related Psammaplin A has revealed a strong selectivity for Class I HDACs. mdpi.comresearchgate.netresearchgate.net For instance, Psammaplin A demonstrates potent inhibition of HDAC1. mdpi.commedchemexpress.comacs.orgmedkoo.com One study reported an IC50 value of 0.9 nM for Psammaplin A against HDAC1 and showed it to be 360-fold more selective for HDAC1 over the Class IIb enzyme HDAC6, and over 1000-fold less potent against the Class IIa HDAC7 and the Class I HDAC8. mdpi.comacs.org Given the structural similarities among the psammaplins, it is hypothesized that this compound may also exhibit a preference for Class I HDACs, although direct experimental evidence is needed for confirmation.

Table 1: HDAC Inhibitory Profile of Related Psammaplins

CompoundTarget HDAC IsoformReported IC50Selectivity Highlights
Psammaplin AHDAC10.9 nM, 8 nM, 45 nMHighly selective over HDAC6, HDAC7, and HDAC8. mdpi.commedchemexpress.comacs.orgnih.gov
Psammaplin AHDAC233 nMPotent inhibitor. nih.gov
Psammaplin AHDAC312.4 nMPotent inhibitor. nih.gov

Note: Data for this compound is not currently available in published literature. The data presented is for the related compound Psammaplin A to provide context on the potential activity of the psammaplin family.

The direct downstream consequence of HDAC inhibition by compounds like this compound is the increase in histone acetylation. While specific studies on this compound's effect on histone acetylation dynamics are not widely available, research on Psammaplin A shows that it induces hyperacetylation of histones, particularly histone H3 and H4, in various cell lines. nih.govmdpi.com This increased acetylation of histones by Psammaplin A leads to the upregulation of the expression of certain genes, such as the tumor suppressor p21. mdpi.com It is anticipated that this compound, as an HDAC inhibitor, would similarly lead to an increase in the acetylation levels of histones in treated cells, thereby influencing gene expression patterns.

The potential for psammaplins to inhibit DNA methyltransferases (DNMTs) has been a subject of investigation, with some conflicting reports for the class as a whole.

Some studies have reported that certain psammaplins, such as Psammaplin A and Psammaplin G, are inhibitors of DNMTs. acs.org Psammaplin A has been shown in some in vitro assays to be a potent DNMT inhibitor. hilarispublisher.comnih.gov However, other studies have found weak or no DNMT1 inhibitory activity for Psammaplin A and its derivatives. nih.govmdpi.comnih.gov In fact, some research suggests that psammaplins B, D, F, H, and J primarily exhibit HDAC inhibitory activity with no significant action against DNMTs. acs.org This would place this compound in the category of a selective HDAC inhibitor.

Table 2: Comparative DNMT Inhibition of Psammaplins

CompoundDNMT InhibitionSupporting Evidence/Contradictory Findings
This compound Likely no significant inhibitionSuggested to be primarily an HDAC inhibitor. acs.org
Psammaplin AContradictory reportsSome in vitro studies show potent inhibition, hilarispublisher.comnih.gov while others report weak or no activity and no effect on genomic DNA methylation in cells. researchgate.netnih.govmdpi.comnih.gov
Psammaplin GReported as a potent inhibitorIdentified as a potent DNMT inhibitor in some studies. acs.org

There is currently no published research specifically detailing the impact of this compound on DNA methylation patterns in any research models. Studies on Psammaplin A have shown that despite its potential for in vitro DNMT inhibition, it did not alter the global DNA methylation levels in treated human colon carcinoma HCT116 cells. researchgate.netnih.govmdpi.com In studies on mouse embryos, treatment with Psammaplin A did not lead to significant changes in global DNA methylation levels at the blastocyst stage, which argues against it being a functional DNMT inhibitor in that context. nih.gov Given the evidence suggesting this compound may not be a potent DNMT inhibitor, it is unlikely to have a significant direct impact on DNA methylation patterns.

Comparative Analysis with Related Psammaplins (e.g., Psammaplin A, Psammaplin G)

Interplay and Synergy Between Epigenetic Pathways

The psammaplin family of compounds is noted for its interaction with key epigenetic enzymes that regulate gene expression. While the most studied member, Psammaplin A, was initially reported to be a dual inhibitor of both histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), subsequent research has provided a more nuanced understanding of the activities within the family. jrpr.org Some studies have found that Psammaplin A and its derivatives have weak or no significant inhibitory effects on DNMTs in cellular assays, suggesting their primary role is as potent HDAC inhibitors. mdpi.comaacrjournals.org

Within this context, this compound has been identified as a selective and potent histone deacetylase inhibitor. mdpi.comsci-hub.seacs.org This selectivity distinguishes it from other members of its family, such as Psammaplin G, which is reported to be a selective DNA methyltransferase inhibitor. sci-hub.se This functional divergence among closely related natural products is significant, as it highlights the potential to specifically target individual epigenetic pathways. While this compound itself may not act on multiple epigenetic mechanisms simultaneously, its role as a selective HDAC inhibitor is a critical component of a broader therapeutic strategy. The synergistic anti-tumor effects observed when combining HDAC and DNMT inhibitors in cancer cells underscore the importance of the interplay between these two pathways. google.com The existence of distinct, selective inhibitors like this compound and G within the same natural product family provides a valuable chemical toolkit for investigating the independent and synergistic roles of histone acetylation and DNA methylation in cellular processes.

Cellular Phenotypic Responses in Research Models

As a potent HDAC inhibitor, the primary mechanism by which this compound is understood to exert its antiproliferative effects is through the modulation of cell cycle progression. mdpi.com HDAC inhibitors cause the accumulation of acetylated histones, leading to a more relaxed chromatin structure that allows for the transcription of previously silenced genes. Among the most critical of these are tumor suppressor genes that regulate the cell cycle.

A key protein in this process is the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. cellsignal.comcellmarque.com Research on the closely related Psammaplin A has demonstrated that its HDAC-inhibiting activity leads to a significant upregulation of p21 protein expression. mdpi.commdpi.com This increase in p21 levels serves to inhibit the activity of cyclin-CDK complexes that are necessary for the cell to transition through the G1/S and G2/M checkpoints of the cell cycle. mdpi.com Consequently, treatment with psammaplins has been shown to induce cell cycle arrest, effectively halting cellular division. mdpi.comresearchgate.net This induction of p21 and subsequent cell cycle arrest is a hallmark of HDAC inhibitor activity and represents the established pathway through which this compound is presumed to control cell proliferation.

Beyond halting the cell cycle, a crucial therapeutic outcome of anticancer agents is the induction of programmed cell death, or apoptosis. This compound, through its function as an HDAC inhibitor, is believed to trigger this process. Research on psammaplin monomers has confirmed that they induce apoptosis directly through the inhibition of class I HDACs like HDAC1 and HDAC2. nih.gov

Apoptosis can be initiated through two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comabcam.cn

The extrinsic pathway is activated by external ligands binding to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspase-8. mdpi.comnih.gov

The intrinsic pathway is triggered by intracellular stress, which converges at the mitochondria. abcam.cn This leads to mitochondrial outer membrane permeabilization (MOMP), an event often considered the "point of no return" in apoptosis. wikipedia.org This permeabilization allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. mdpi.com

Both the extrinsic and intrinsic pathways ultimately converge on the activation of executioner caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell. mdpi.com The anticancer activity of psammaplins involves the activation of these apoptotic cascades, providing a terminal fate for cancer cells that have been arrested in the cell cycle. mdpi.comnih.gov

The mitochondrion is central to the intrinsic apoptotic pathway, and its functional state is a critical determinant of cell fate. The psammaplin family of compounds has been shown to directly modulate mitochondrial function. In preclinical models of oxidative stress, psammaplins were found to restore the mitochondrial membrane potential (ΔΨm). acs.orgnih.govnih.govscilit.com This effect is attributed to their ability to block the opening of the mitochondrial permeability transition pore, a key event in some forms of cell death. acs.orgnih.gov

The role of mitochondrial modulation in cancer is complex. While stabilizing mitochondrial potential can be protective in healthy cells, the controlled disruption of mitochondrial integrity is a key mechanism for inducing apoptosis in tumor cells. researchgate.net The induction of apoptosis is often associated with a loss of mitochondrial membrane potential and the fragmentation of the mitochondrial network. This process of mitochondrial fission is a dynamic event that precedes the release of cytochrome c. Although specific studies detailing mitochondrial network fragmentation induced by this compound are not available, it is a recognized consequence of the apoptotic process that HDAC inhibitors are known to trigger. Therefore, the ability of psammaplins to influence mitochondrial membrane potential places them at a critical control point for regulating cell survival and death.

Apoptosis Induction and Related Molecular Pathways

Broader Biological Activities in In Vitro and Cellular Systems

The functional consequences of HDAC inhibition, cell cycle arrest, and apoptosis induction manifest as a potent antiproliferative effect in cancer cells. This compound has been noted for its cytotoxic bioactivity. acs.org While specific IC50 values for this compound are not widely reported in the literature, the activity of its parent compound, Psammaplin A, and other derivatives has been extensively documented across a range of human cancer cell lines. This data provides a clear indication of the therapeutic potential of the psammaplin chemical scaffold.

The table below summarizes the reported antiproliferative activities of Psammaplin A and a key derivative in several cancer cell lines.

Compound/DerivativeCell LineCancer TypeReported IC50 (µM)Reference
Psammaplin AA549Non-Small Cell Lung Cancer1.18 - 1.20 mdpi.commedchemexpress.com
Psammaplin AHCT116Colorectal Carcinoma1.62 medchemexpress.com
Psammaplin AMCF-7Breast Adenocarcinoma1.27 medchemexpress.com
Psammaplin AU937Histiocytic Lymphoma1.5 sci-hub.se
Psammaplin AIshikawaEndometrial Adenocarcinoma~1.0 mdpi.comresearchgate.net
UVI5008 (PsA Derivative)A-375Malignant Melanoma1.5 - 3.0 google.com
UVI5008 (PsA Derivative)DU 145Prostate Carcinoma1.5 - 3.0 google.com
UVI5008 (PsA Derivative)HCT-116Colorectal Carcinoma1.5 - 3.0 google.com

Antimicrobial Activities (e.g., Against Methicillin-Resistant Staphylococcus aureus, Antifungal Actions)

This compound, a bromotyrosine derivative isolated from marine sponges, has demonstrated notable antimicrobial properties. mdpi.com The psammaplin family of compounds, including this compound, is recognized for a range of biological activities, such as activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal effects. mdpi.com

Research has shown that this compound inhibits the growth of several Gram-positive bacterial strains. nih.gov Specifically, at a concentration of 50μM, it inhibited the growth of four different Gram-positive strains by over 80%. nih.gov The antibacterial efficacy of psammaplysin F has been attributed to the amine group at the C-20 position. nih.gov When tested against two strains of MRSA, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 40-80μM. nih.gov This compound also increases membrane permeability in bacteria. nih.gov

Beyond its antibacterial properties, the broader class of psammaplins, which includes this compound, has been described as having antifungal activity. mdpi.comresearchgate.net

Antiparasitic Activities (e.g., Against Trypanosoma cruzi, Plasmodium falciparum)

While direct studies on the antiparasitic activities of this compound are limited, related compounds within the psammaplin family have shown promise in this area. For instance, the parent compound, psammaplin A, has been reported to have antiparasitic activity. biorxiv.org Furthermore, psammaplysin F, which shares a structural relationship with this compound, has been noted for its antimalarial activity. nih.gov The addition of a terminal N-methyl group, as seen in psammaplysin F, appears to enhance this activity. nih.gov

Inhibition of Other Key Enzymes (e.g., DNA Gyrase, Topoisomerase II, Chitinase (B1577495), Farnesyl Protein Transferase, Leucine (B10760876) Aminopeptidase (B13392206), DNA Polymerase α-Primase, Aminopeptidase N, Mycothiol-S-Conjugate Amidase)

The psammaplin family of compounds, to which this compound belongs, are known inhibitors of a wide array of key enzymes. While much of the specific inhibitory data has been generated for the parent compound, psammaplin A, this provides a strong indication of the potential enzymatic targets for this compound.

The broader class of psammaplins has been shown to inhibit the following enzymes:

DNA Gyrase and Topoisomerase II: Psammaplin A demonstrates inhibitory activity against both bacterial DNA gyrase and human topoisomerase II, enzymes crucial for DNA replication and topology. mdpi.comspandidos-publications.comgoogle.comnih.gov This inhibition is a key mechanism behind its antibacterial and cytotoxic effects. google.comnih.gov

Chitinase: Psammaplin A is a known inhibitor of chitinase. mdpi.comresearchgate.netmdpi.comnih.gov

Farnesyl Protein Transferase: Inhibition of this enzyme has been reported for psammaplin A. researchgate.netmdpi.comspandidos-publications.comnih.gov

Leucine Aminopeptidase: Psammaplin A also inhibits leucine aminopeptidase. mdpi.comspandidos-publications.comnih.gov

DNA Polymerase α-Primase: The cytotoxic effects of psammaplin A have been linked to the inhibition of DNA replication, with DNA polymerase α-primase identified as a primary target. mdpi.comnih.gov

Aminopeptidase N (APN): Psammaplin A is an inhibitor of APN, a metalloproteinase involved in tumor invasion and angiogenesis. mdpi.comresearchgate.nethilarispublisher.comnih.gov

Mycothiol-S-Conjugate Amidase (MCA): Psammaplin A has the ability to inhibit MCA. mdpi.comnih.gov

While these activities are primarily documented for psammaplin A, the structural similarities within the psammaplin family suggest that this compound may share some of these inhibitory properties. It has been noted that psammaplins B, D, E, F, H, I, and J primarily exhibit HDAC inhibitory activity, while psammaplins A, G, and bisaprasin inhibit both HDAC and DNMT1. researchgate.net

Attenuation of Oxidative Stress through Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptor gamma)

Recent studies have highlighted the potential of psammaplins, including this compound, to mitigate oxidative stress through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In neuronal cells, this compound, along with psammaplin A and bisaprasin, demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress. acs.org

The mechanism of this protection is linked to the inhibition of histone deacetylase 3 (HDAC3). acs.org This inhibition leads to the acetylation and subsequent activation of PPARγ, which in turn increases the expression of antioxidant enzymes. acs.org The study found that the inhibitory effect of psammaplins on HDAC3 was enhanced under conditions of oxidative stress, which promotes the translocation of HDAC3 to the nucleus and its association with PPARγ. acs.org

Quorum Sensing Inhibition in Bacterial Models

While direct evidence for this compound in quorum sensing (QS) inhibition is not available, related compounds have shown significant activity. Psammaplin A and bisaprasin have been investigated for their ability to inhibit the QS systems in Pseudomonas aeruginosa. biorxiv.org

In these studies, psammaplin A showed moderate inhibition against the lasB-gfp biosensor but significantly inhibited the rhlA-gfp biosensor with an IC₅₀ value of 2.64 μM. biorxiv.org Bisaprasin, a biphenylic dimer of psammaplin A, displayed significant inhibition for both biosensor strains, with IC₅₀ values of 8.70 μM for lasB-gfp and 8.53 μM for rhlA-gfp. biorxiv.org These findings suggest that compounds from the psammaplin class have the potential to disrupt bacterial communication and virulence.

Structure Activity Relationship Sar and Structural Biology Research of Psammaplin F and Analogues

Identification of Essential Pharmacophoric Elements

The biological activity of psammaplin F and its analogues is intrinsically linked to specific structural features, or pharmacophoric elements. Extensive research has identified the disulfide bond and the α-hydroxyiminoamide (oxime) moieties as indispensable for the bioactivities of this class of compounds. mdpi.com These elements are considered primary pharmacophores for high cytotoxicity and histone deacetylase (HDAC) inhibition. mdpi.com

Structure-activity relationship (SAR) studies have demonstrated that while variations on the aromatic ring are permissible to some extent, the presence of both the disulfide bridge and the oxime group is crucial for potent biological activity. unimi.itarsmeso44.fr For instance, analogues lacking the oxime group or where the disulfide bond is modified show significantly reduced or no inhibitory effect on HDACs. mdpi.comnih.gov The proximity of the phenyl ring to the oxime group and a short alkyl chain are also considered important for HDAC inhibition. arsmeso44.fr

Role of the Disulfide Bridge in Biological Activity and Cellular Activation

The disulfide bridge in this compound plays a pivotal role, functioning as a prodrug element. unimi.itbeilstein-journals.org Psammaplin A, a closely related symmetric dimer, is understood to act as a natural prodrug that requires intracellular reduction of its disulfide bond to the corresponding thiol monomer to potently inhibit HDACs. unimi.itbeilstein-journals.org This reduction is facilitated by intracellular reducing agents like glutathione (B108866) (GSH). nih.govacs.org The resulting free thiol group is the active moiety that interacts with the target enzyme. unimi.itbeilstein-journals.org

The intracellular concentration of reducing agents like GSH is therefore critical for the activation and subsequent activity of psammaplins. acs.org It has been shown that in cells with depleted GSH levels, the activity of psammaplin A is diminished. acs.org Conversely, pre-reduction of psammaplin A leads to higher activity in HDAC assays. acs.org This mechanism of activation, where the disulfide bond is cleaved to reveal the active thiol, is a key feature of the biological action of this compound class. acs.org

Influence of Substituent Variations on Potency and Target Selectivity

Variations in the substituents on the psammaplin scaffold have a significant impact on both the potency and selectivity of the analogues.

Aromatic Ring Substituents: Modifications on the aryl rings are generally well-tolerated and can be used to modulate activity. For example, certain derivatives with substitutions on the benzene (B151609) ring have shown more potent HDAC inhibitory activity than the parent compound, psammaplin A. nih.gov The position of substituents is also important; a hydroxyl group at the para-position of the benzene ring has been found to be optimal for interaction with the active site of HDAC1. nih.gov

Oxime Moiety Modifications: The oxime group is critical for activity. Analogues where the oxime is absent or modified, such as α-ketoamide-containing compounds, are significantly less potent HDAC inhibitors. nih.gov However, replacement of the oxime with certain heterocyclic frameworks, like a chloropyridine motif, has been shown to reproduce the high potency and even enhance HDAC1 isoform selectivity. researchgate.net

Disulfide Bond Modifications: Analogues with modified disulfide bonds, or where the sulfur end group is protected, exhibit low to no inhibition of HDACs. nih.gov This underscores the necessity of the reducible disulfide for generating the active thiol.

The following table summarizes the effects of some substituent variations on the biological activity of psammaplin A analogues:

Analogue TypeModificationEffect on HDAC InhibitionReference
Aromatic Ring SubstitutedVaries (e.g., different halogens)Can increase potency arsmeso44.frnih.gov
Oxime ModifiedReplacement of oxime with α-ketoamideDrastically reduced potency nih.gov
Disulfide ModifiedProtection of sulfur end groupLow to no inhibition nih.gov
Heterocyclic ReplacementReplacement of oxime with chloropyridineHigh potency and increased HDAC1 selectivity researchgate.net

Stereochemical Impact on Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound effect on the biological activity of a molecule. uou.ac.in In chiral molecules, which exist as non-superimposable mirror images called enantiomers, one enantiomer often exhibits greater biological activity than the other. psychiatriapolska.plmdpi.com This is because biological targets like enzymes are themselves chiral and will interact differently with each enantiomer. psychiatriapolska.pl

For this compound and its analogues, the oxime group can exist as E and Z isomers. The geometry of the oxime has been shown to be important for activity. researchgate.net While this compound itself is an unsymmetrical disulfide, its parent compound, psammaplin A, is a symmetrical dimer. The co-crystallization of psammaplin A with chitinase (B1577495) B was not sufficient to fully determine its skeletal configuration due to its flexibility. mdpi.comsemanticscholar.org

Although specific studies focusing solely on the stereochemical impact of the chiral centers in this compound are not extensively detailed in the provided results, the general principles of stereochemistry in drug action suggest that different stereoisomers of this compound would likely exhibit different biological efficacies. uou.ac.inpsychiatriapolska.pl The precise spatial arrangement of the pharmacophoric elements is crucial for effective binding to the target enzyme.

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking studies have provided valuable insights into the interactions between psammaplin analogues and their enzyme targets, particularly HDACs. unimi.itnih.gov These computational methods help to visualize and understand the binding modes of these inhibitors at an atomic level. diva-portal.orgmdpi.com

For psammaplin A analogues, docking studies with HDAC1 have revealed key interactions:

The free thiol group, formed after the reduction of the disulfide bridge, is proposed to chelate the zinc ion (Zn²⁺) in the active site of the enzyme. unimi.it

The hydrogen atom of the oxime group can form a hydrogen bond with specific amino acid residues, such as Asp99, sometimes through a water bridge. unimi.itnih.gov

A hydroxyl group at the para-position of the benzene ring can interact with other residues, like Glu203, at the entrance of the active site tunnel. nih.gov

These modeling studies support the SAR findings that the thiol and oxime groups are essential for potent HDAC inhibition. unimi.it The docking of the monomeric thiol form of psammaplin A into the active site of HDACs shows a strong and favorable binding pose. researchgate.net This computational evidence reinforces the hypothesis that psammaplins act as prodrugs that are activated intracellularly to exert their inhibitory effects. researchgate.net

The following table lists the key interacting components as identified by molecular modeling:

Ligand MoietyEnzyme ComponentType of InteractionReference
Free ThiolZn²⁺ ion in active siteChelation unimi.it
Oxime GroupAsp99 residueHydrogen bond nih.gov
para-Hydroxyl GroupGlu203 residueInteraction at active site entrance nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vitro Enzymatic Assays for Target Characterization (e.g., IC50 and Ki Determination)

In vitro enzymatic assays have been crucial in identifying and quantifying the direct molecular targets of Psammaplin F. These cell-free systems allow for the precise measurement of inhibitory activity against purified enzymes, providing key parameters such as the half-maximal inhibitory concentration (IC50).

Research has conclusively identified this compound as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes critical to epigenetic regulation. mdpi-res.comnih.govacs.orgsci-hub.se In cell-free enzymatic assays, this compound exhibits powerful inhibitory action against HDACs with a reported IC50 value in the low nanomolar range. mdpi-res.com Further investigations have revealed that this compound also acts as a selective inhibitor of DNA methyltransferase (DNMT), another key enzyme in epigenetic control. mdpi.comresearchgate.net

The mechanism behind its HDAC inhibition involves the intracellular reduction of its disulfide bond to form a thiol. This thiol moiety is believed to act as a zinc-binding group, chelating the essential Zn2+ ion within the active site of zinc-dependent HDACs, thereby disrupting their catalytic function. mdpi.comdntb.gov.ua

CompoundTarget EnzymeIC50 ValueSource(s)
This compoundHistone Deacetylase (HDAC)2.1 ± 0.4 nM mdpi-res.comacs.org
This compoundDNA Methyltransferase (DNMT)Active Inhibitor mdpi.comresearchgate.net

Cell-Based Assays for Mechanistic Elucidation and Phenotypic Screening

Cell-based assays are indispensable for understanding how a compound affects cellular processes within a biological context, bridging the gap between molecular interactions and physiological outcomes. wiley-vch.deresearchgate.net For this compound, these assays have been pivotal in elucidating its mechanism of action and screening for its phenotypic effects on cancer cells.

High-throughput screening (HTS) enables the rapid, automated testing of vast libraries of chemical compounds against specific biological targets or cellular models, accelerating the discovery of lead compounds. The psammaplin family of compounds, including this compound, was advanced through such discovery pipelines. HTS programs utilizing panels of cancer-relevant, target-based assays identified psammaplins as potent lead structures, specifically noting their activity as inhibitors of both HDAC and DNMT. nih.gov This initial screening was essential for flagging this compound as a compound of interest for further development in oncology research.

Multiparametric quantitative single cell imaging (mqSCI) is a sophisticated technique that combines automated fluorescence microscopy with advanced image analysis to simultaneously measure multiple cellular parameters at the single-cell level. This approach was employed to conduct a detailed functional evaluation of this compound and a library of its semi-synthetic analogues in LNCaP prostate cancer cells. These investigations revealed that this compound induces distinct phenotypic changes, including a loss of mitochondrial membrane potential, fragmentation of the mitochondrial network, chromosome misalignment during mitosis, and ultimately, cell cycle arrest.

Transcriptomic analysis, or gene expression profiling, investigates how a compound alters the expression levels of thousands of genes simultaneously, offering a global view of its impact on cellular function. Studies on psammaplins have demonstrated their ability to significantly modulate gene expression, a direct consequence of their epigenetic targets. As an HDAC inhibitor, this compound can induce the re-expression of silenced tumor-suppressor genes. For instance, its close analogue Psammaplin A is known to upregulate the expression of the p21WAF1 gene, a critical cell cycle inhibitor. researchgate.net More recent research has shown that psammaplins can activate the peroxisome proliferator-activated receptor γ (PPARγ), leading to the enhanced gene expression of several key antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GPx1), and nuclear factor E2-related factor 2 (Nrf2) in neuronal cells under oxidative stress. acs.org

Proteomic and metabolomic approaches provide insight into the global changes in a cell's protein and metabolite content, respectively, following compound treatment. mdpi-res.com While large-scale, specific proteomic or metabolomic studies on this compound are not extensively detailed in the available literature, related analytical methods have been applied. Functional evaluation using multiparametric quantitative single cell imaging has been used to analyze changes in cancer metabolism. This method allows for the characterization of metabolic phenotypes, revealing how this compound affects processes like mitochondrial function, which is central to cellular metabolism. These targeted analyses represent a form of metabolomic investigation, directly linking the compound to functional metabolic outcomes in cancer cells.

Transcriptomic Analysis (e.g., Gene Expression Profiling)

Spectroscopic and Diffraction Techniques for Structural Research

The precise chemical structure of this compound was determined and confirmed through a combination of advanced spectroscopic and diffraction techniques. The initial elucidation of its structure, and that of its analogues, relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) were used to piece together the molecular framework and establish the connectivity of the atoms. High-Resolution Mass Spectrometry (HRESIMS) provided accurate molecular formulas, which were essential for confirming the elemental composition.

The absolute configuration of the molecule was established by comparing its electronic circular dichroism (ECD) data with known literature values. Furthermore, the total synthesis of this compound was achieved, and the identity of the synthetic material was confirmed by comparing its NMR data to that of the natural product. mdpi-res.com While a direct X-ray crystal structure of this compound is not cited, the structural analysis of a closely related Psammaplin A analogue by X-ray diffraction was instrumental in confirming the (E)-configuration of the oxime moiety, a key structural feature shared across the psammaplin family. mdpi-res.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR are fundamental in verifying the identity of synthetic this compound by comparing its spectral data against the isolated natural product. mdpi.com The successful total synthesis of this compound was confirmed by the direct comparison of these NMR spectra, ensuring the correct constitution and connectivity of the molecule. mdpi.com

Beyond simple structural confirmation, advanced NMR studies on psammaplin analogues provide deeper insights into their conformational dynamics. For instance, studies on related psammaplins have employed high-field NMR (up to 900 MHz) to resolve complex signals, particularly the distinct resonances of diastereotopic protons adjacent to chiral centers, such as the sulfur atom in sulfoxide (B87167) derivatives. researchgate.net In some cases, Density Functional Theory (DFT) calculations have been used to model and predict ¹³C NMR chemical shifts, providing a computational benchmark to aid in the definitive assignment of complex structures, such as distinguishing between isomeric forms like sulfinate esters and sulfones in psammaplin derivatives. nih.gov

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data for Natural and Synthetic this compound
PositionNatural ¹³CSynthetic ¹³CNatural ¹H (J in Hz)Synthetic ¹H (J in Hz)
1162.3162.3--
2115.5115.5--
3134.1134.18.2 (d, 2.2)8.2 (d, 2.2)
4129.5129.57.2 (dd, 8.6, 2.2)7.2 (dd, 8.6, 2.2)
5152.0152.07.5 (d, 8.6)7.5 (d, 8.6)
6110.1110.1--
7150.2150.2--
834.534.53.5 (t, 6.4)3.5 (t, 6.4)
940.140.12.9 (t, 6.4)2.9 (t, 6.4)
1'162.5162.5--
2'158.4158.4--
3'35.235.23.6 (t, 6.5)3.6 (t, 6.5)
4'40.540.53.0 (t, 6.5)3.0 (t, 6.5)
Data sourced from the total synthesis confirmation of this compound. mdpi.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its analogues. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is routinely used to obtain accurate mass measurements, which allows for the confident determination of the molecular formula. researchgate.netsemanticscholar.org

For more detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. This technique involves the fragmentation of the parent molecular ion to produce a characteristic pattern of daughter ions. Analysis of these fragmentation patterns provides critical information about the molecule's substructures. For example, in the analysis of novel psammaplin derivatives, a bottom-up fragment analysis of the ESI-MS/MS spectrum was crucial for deriving the molecular formula, which was subsequently confirmed by high-resolution analysis. nih.gov This approach helps in piecing together the different components of the molecule, such as the bromotyrosine and oxalamic acid moieties in this compound.

Table 2: High-Resolution Mass Spectrometry Data for a Psammaplin Derivative
IonCalculated m/zMeasured m/zΔ (ppm)Formula
[M+H]⁺652.07466652.074670.015C₂₂H₃₀N₅O₉⁷⁹BrS₂
Illustrative data from the characterization of a novel mixed disulfide psammaplin derivative, demonstrating the accuracy of HR-MS in formula determination. nih.gov

X-ray Crystallography of this compound Analogues and Enzyme Co-crystals

While a crystal structure for this compound itself has not been reported, X-ray crystallography has been successfully applied to its analogues and to co-crystals with target enzymes, yielding invaluable three-dimensional structural information.

A key study reported the detailed X-ray crystal structure of a Psammaplin A analogue. mdpi.comsigmaaldrich.cnnih.gov The successful crystallization of this related compound was instrumental in unambiguously confirming the (E)-configuration of the oxime bond, a critical structural feature of the entire psammaplin family, including this compound. mdpi.com This was particularly important as the flexibility of the molecule had previously complicated structural confirmation. mdpi.comsemanticscholar.org

Furthermore, the co-crystallization of psammaplin analogues with their protein targets provides a definitive view of their binding mode. In a landmark study, Psammaplin C, a structural analogue of this compound, was co-crystallized with human carbonic anhydrase (CA) enzymes. researchgate.netunifi.it By engineering the active sites of the readily crystallizable hCA II to mimic those of cancer-related isoforms hCA IX and hCA XII, researchers were able to determine the high-resolution binding pose of Psammaplin C. researchgate.netunifi.it These structures reveal the specific molecular interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the amino acid residues in the enzyme's active site, thereby explaining the basis for its potent and selective inhibition. unifi.it

Table 3: Selected Crystallographic Data for a Psammaplin A Analogue and Psammaplin C Co-crystals
Compound / ComplexPDB IDResolution (Å)R-work / R-freeKey Finding
Psammaplin A Analogue (8b)Not DepositedN/AN/AConfirmed (E)-configuration of the oxime bond. mdpi.com
hCA II + Psammaplin C4O0S1.160.141 / 0.158Revealed binding pose in wild-type enzyme. unifi.it
hCA XII mimic + Psammaplin C4O0V1.400.154 / 0.178Elucidated interactions responsible for potent inhibition. unifi.it
Data sourced from crystallographic analyses of psammaplin analogues. mdpi.comunifi.it

Development of Bioanalytical Tools for Epigenetic Research

This compound's significance extends into its application as a bioanalytical tool for probing epigenetic mechanisms. Its potent and dual inhibitory activity against two major classes of epigenetic-modifying enzymes—histone deacetylases (HDACs) and DNA methyltransferases (DNMTs)—makes it an invaluable chemical probe for dissecting complex cellular processes. mdpi.comnih.govcd-genomics.com

As a specific inhibitor, this compound can be used in cell-based assays to investigate the functional consequences of blocking HDAC and DNMT activity. By treating cells with this compound, researchers can study the downstream effects on gene expression, cell cycle progression, and apoptosis, thereby elucidating the roles of these enzymes in various signaling pathways. nih.gov

The utility of this compound as a bioanalytical tool is amplified when combined with modern high-throughput analytical platforms. For example, it can be used to perturb cellular epigenetic states before analysis with genome-wide techniques. Researchers can apply this compound and subsequently use methods such as:

DNA Methylation Arrays: Techniques like Illumina's Infinium arrays can quantify methylation levels at hundreds of thousands of CpG sites across the genome, revealing specific loci that are affected by DNMT inhibition by this compound. activemotif.com

Chromatin Accessibility Assays: Methods like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be used to map changes in chromatin accessibility that result from the increased histone acetylation following HDAC inhibition by this compound.

By integrating this compound as a chemical probe with these advanced genomic and epigenomic analytical methods, scientists can effectively dissect the cause-and-effect relationships between specific epigenetic modifications and cellular phenotypes, advancing our understanding of gene regulation in health and disease.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Psammaplin F Analogues with Enhanced Biological Profiles

The development of analogues of the parent compound, Psammaplin A, has been a major focus of research, providing a roadmap for the rational design of future this compound derivatives. mdpi.comgoogle.com this compound is an unsymmetrical disulfide, which offers unique opportunities for chemical modification compared to the symmetrical Psammaplin A. mdpi.comsemanticscholar.org The goal of rational design is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Key strategies for creating this compound analogues include:

Modification of the Disulfide Bond: The disulfide bridge is crucial for activity, as its reduction in the cellular environment releases the active thiol monomer. mdpi.comacs.org Designing analogues with altered disulfide linkers could modulate the rate of this activation, potentially improving the compound's stability and release kinetics.

Substitution on the Aromatic Ring: Research on Psammaplin A has shown that modifications to the bromotyrosine moiety are well-tolerated and can influence selectivity. jrpr.orgunimi.it For this compound, this could involve altering the bromine substituent or introducing other functional groups to enhance interactions with specific enzyme targets.

Alteration of the Oxime and Amide Moieties: The α-(hydroxyimino)acyl and oxalamic amide units are characteristic features of this compound. mdpi.com Synthesizing analogues with changes to these groups could fine-tune the compound's binding affinity and selectivity for different HDAC isoforms or other targets. For instance, a library of over 70 Psammaplin A analogues was synthesized to systematically study the structure-activity relationship and improve HDAC1 inhibition. mdpi.com A similar comprehensive approach for this compound could yield analogues with superior biological profiles.

The first total synthesis of this compound has been successfully reported, paving the way for the creation of such rationally designed analogues. mdpi.comsemanticscholar.orgnih.gov By combining structural insights with advanced computational modeling, researchers can predict how specific chemical changes will affect the molecule's interaction with its targets, accelerating the discovery of new and more effective therapeutic agents.

Exploration of Novel Biological Targets Beyond Current Epigenetic Focus

While this compound is primarily recognized as a potent HDAC inhibitor, the broader psammaplin family exhibits a wide range of biological activities, suggesting that this compound may also have therapeutic potential beyond its current epigenetic focus. mdpi.commdpi.com Research into Psammaplin A has revealed its ability to inhibit a variety of enzymes and cellular processes, providing promising avenues for future investigation into this compound.

Potential novel target areas for this compound include:

Antibacterial Activity: Psammaplin A has demonstrated significant activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting DNA gyrase. mdpi.comnih.gov Given the structural similarities, this compound could be explored as a lead compound for developing new antibiotics, a critical need in an era of increasing antimicrobial resistance. It has also shown activity against Vibrio vulnificus. spandidos-publications.com

Antitumor Mechanisms: Beyond HDAC inhibition, psammaplins have been shown to inhibit other enzymes crucial for cancer cell survival, such as topoisomerase II and farnesyl protein transferase. mdpi.comgoogle.com Furthermore, recent studies have shown that Psammaplin A and its analogues can activate peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in metabolism and cell differentiation, suggesting a potential role in treating metabolic disorders and certain cancers. acs.org

Neuroprotective Effects: The activation of PPARγ by psammaplins has also been linked to neuroprotective effects against oxidative stress in neuronal cells. acs.org This opens up an entirely new field of research for this class of compounds, including this compound, as potential treatments for neurodegenerative diseases. acs.org

Other Enzymatic Inhibition: Psammaplin A has been reported to inhibit a diverse range of other enzymes, including chitinase (B1577495), leucine (B10760876) aminopeptidase (B13392206), and aminopeptidase N. mdpi.comresearchgate.net Investigating whether this compound shares these activities could uncover new applications in areas such as antifungal therapy or the modulation of inflammatory processes.

Systematic screening of this compound against a broad panel of biological targets will be essential to uncover these new potential applications and fully realize its therapeutic versatility.

Integration of this compound Research with Systems Biology and Chemical Genomics

To fully understand the complex biological effects of this compound, future research must move beyond single-target investigations and embrace a more holistic approach. Systems biology and chemical genomics are powerful disciplines that can elucidate the compound's mechanism of action on a network-wide level.

Chemical Genomics: This field uses small molecules like this compound as probes to dissect biological processes. A key strategy in chemical genomics is the development of modified versions of the compound for use in target identification and visualization studies. For example, the synthesis of fluorescent analogues of Psammaplin A has allowed researchers to track its uptake and localization within cells, revealing that it accumulates in the cytoplasm near the nucleus. mdpi.comrsc.org Creating similar fluorescently-tagged or biotinylated versions of this compound would be invaluable for identifying its binding partners and understanding its subcellular journey. These chemical tools can be used in large-scale screening assays to identify novel targets and resistance mechanisms.

The integration of these advanced methodologies will be crucial for translating the potent in vitro activity of this compound into effective and well-understood therapeutic strategies. academictree.org

Sustainable Sourcing and Production Strategies for Research Materials

A significant bottleneck in the research and development of marine natural products is the limited supply from their natural sources. researchgate.net this compound is isolated from marine sponges such as Pseudoceratina purpurea. mdpi.comsemanticscholar.org Relying on harvesting these sponges is not a sustainable or scalable long-term strategy, as it can be destructive to marine ecosystems and yield only small quantities of the desired compound. wwf-scp.orgdroppe.com Therefore, developing sustainable production methods is a critical area of future research.

The primary strategies for ensuring a sustainable supply of this compound are:

Biotechnological Production: A promising future direction is the use of biotechnology to produce this compound. This could involve identifying the biosynthetic gene cluster responsible for its production in the sponge or its symbiotic microorganisms and then transferring these genes into a host organism that can be easily cultured, such as E. coli or yeast. This approach, often referred to as synthetic biology or metabolic engineering, has been successfully used for the production of other complex natural products and offers the potential for a highly sustainable and scalable manufacturing process.

By focusing on these sustainable production strategies, the scientific community can ensure that the supply of this compound does not limit its journey from a fascinating marine discovery to a potential therapeutic agent.

Q & A

Q. What are the key synthetic pathways for Psammaplin F, and what analytical techniques validate its structural integrity?

this compound is synthesized via multi-step reactions involving sulfur ether formation and product separation. A critical step includes the equilibration of intermediates (e.g., bromotyrosine derivatives) under controlled pH and temperature conditions, followed by chromatographic purification (e.g., HPLC) to isolate the final product . Structural validation employs 1H/13C NMR for functional group identification, mass spectrometry (MS/MS) for molecular weight confirmation, and UV spectroscopy to detect chromophores characteristic of brominated aromatic systems .

Q. How is this compound distinguished from its analogues (e.g., Psammaplin A) in terms of bioactivity and structural features?

this compound differs from Psammaplin A by substitutions in the bromophenol ring and the presence of an oxime group, which influence its epigenetic inhibitory profile. While Psammaplin A shows dual HDAC/DNMT inhibition, this compound’s activity is more selective, requiring comparative enzyme inhibition assays (e.g., HDAC1 IC50 measurements) and cellular cytotoxicity screens (e.g., A549 or MCF-7 cell lines) to map structure-activity relationships (SAR) .

Q. What methodologies are used to assess this compound’s antimicrobial efficacy, and what are its limitations?

Standard protocols include agar dilution assays and minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Vibrio vulnificus). However, limitations arise from its cytotoxicity in mammalian cells, necessitating dose-response curves and selectivity index calculations (e.g., IC50 ratios for bacterial vs. human cell viability) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activities (e.g., HDAC inhibition vs. cytotoxicity)?

Contradictions often stem from assay conditions (e.g., cell type, concentration ranges) or redox-dependent activation (e.g., disulfide bond reduction). To address this, employ isoform-specific HDAC inhibition assays (e.g., HDAC1 vs. HDAC6/8) and cellular acetylation profiling (e.g., histone H3K9ac vs. tubulin acetylation) to distinguish epigenetic effects from nonspecific toxicity .

Q. What experimental design considerations are critical for optimizing this compound’s HDAC inhibition while minimizing off-target effects?

Key factors include:

  • SAR-guided synthesis : Modifying the oxime group or bromotyrosine moiety to enhance HDAC1 selectivity .
  • Prodrug activation studies : Monitoring intracellular glutathione levels to assess disulfide reduction efficiency .
  • High-content screening : Using flow cytometry or fluorescence-based reporters to quantify histone acetylation in live cells .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems (e.g., tumor microenvironments)?

Combine transcriptomic profiling (e.g., RNA-seq to identify HDAC-regulated genes) with in vivo models (e.g., xenografts treated with this compound derivatives). Use multiplex immunofluorescence to correlate epigenetic changes (e.g., H3K27ac levels) with anti-tumor efficacy .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

Apply nonlinear regression models (e.g., log-dose vs. response curves) to calculate IC50 values and two-way ANOVA to assess interactions between this compound and co-treatments (e.g., cisplatin). Report Bonferroni-corrected p-values to account for multiple comparisons in cytotoxicity assays .

Methodological Recommendations

  • Synthetic Challenges : Optimize sulfur ether formation using low-temperature thiol-disulfide exchange to prevent dimerization .
  • Data Reproducibility : Include positive controls (e.g., SAHA for HDAC assays) and report solvent effects (e.g., DMSO concentration) in cytotoxicity studies .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.